Scuteamoenoside Scuteamoenoside
Brand Name: Vulcanchem
CAS No.: 123914-35-2
VCID: VC20819088
InChI: InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1
SMILES: COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula: C22H24O11
Molecular Weight: 464.4 g/mol

Scuteamoenoside

CAS No.: 123914-35-2

Cat. No.: VC20819088

Molecular Formula: C22H24O11

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Scuteamoenoside - 123914-35-2

Specification

CAS No. 123914-35-2
Molecular Formula C22H24O11
Molecular Weight 464.4 g/mol
IUPAC Name (2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1
Standard InChI Key KOBUGDLTCAJTND-DOARKGTESA-N
Isomeric SMILES COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
SMILES COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Canonical SMILES COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator